molecular formula C22H22N4S B12474073 4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12474073
M. Wt: 374.5 g/mol
InChI Key: IAAZWFQREWXGHV-UHFFFAOYSA-N
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Description

4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation of the triazole ring with a tetrahydronaphthalene derivative.

    Attachment of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group and the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the ethyl group and tetrahydronaphthalene moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and specificity. The benzonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (5,6,7,8-Tetrahydronaphthalen-2-yl)amine: This compound shares the tetrahydronaphthalene moiety but lacks the triazole and benzonitrile groups.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Similar to the above, it contains the tetrahydronaphthalene moiety but differs in other functional groups.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Another compound with the tetrahydronaphthalene moiety, differing in the position of the amino group.

Uniqueness

4-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, tetrahydronaphthalene moiety, and benzonitrile group allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C22H22N4S

Molecular Weight

374.5 g/mol

IUPAC Name

4-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C22H22N4S/c1-2-26-21(20-12-11-18-5-3-4-6-19(18)13-20)24-25-22(26)27-15-17-9-7-16(14-23)8-10-17/h7-13H,2-6,15H2,1H3

InChI Key

IAAZWFQREWXGHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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